molecular formula C27H26ClN3O3 B2455823 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one CAS No. 874637-47-5

4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one

Cat. No.: B2455823
CAS No.: 874637-47-5
M. Wt: 475.97
InChI Key: NAKBZFAIAYKIQV-UHFFFAOYSA-N
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Description

4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one is a complex organic compound known for its significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the benzodiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenoxyethyl group: This step involves the reaction of the benzodiazole intermediate with 4-chlorophenoxyethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the pyrrolidinone ring: This is usually done by reacting the intermediate with 4-ethoxyphenylacetic acid under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to mitochondrial voltage-dependent anion channels (VDAC) and altering their gating. This leads to the induction of oxidative stress and non-apoptotic cell death in tumor cells . The molecular targets involved include the RAS-RAF-MEK signaling pathway, which is often mutated in various cancers.

Comparison with Similar Compounds

Similar Compounds

    Erastin: A known ferroptosis inducer with a similar structure and mechanism of action.

    Ferrostatin-1: Another compound that targets oxidative stress pathways in cells.

Uniqueness

4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one is unique due to its specific binding affinity to VDAC and its ability to induce non-apoptotic cell death selectively in tumor cells with RAS-RAF-MEK pathway mutations .

Properties

IUPAC Name

4-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3/c1-2-33-22-13-9-21(10-14-22)31-18-19(17-26(31)32)27-29-24-5-3-4-6-25(24)30(27)15-16-34-23-11-7-20(28)8-12-23/h3-14,19H,2,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKBZFAIAYKIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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